molecular formula C17H17ClN2O6S B1338113 Fenasulam CAS No. 78357-48-9

Fenasulam

Cat. No. B1338113
CAS RN: 78357-48-9
M. Wt: 412.8 g/mol
InChI Key: LFDDUUFFHPNIPZ-UHFFFAOYSA-N
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Description

Fenasulam is a carbamate pesticide . Carbamate pesticides are derived from carbamic acid and kill insects in a similar fashion as organophosphate insecticides . They are widely used in homes, gardens, and agriculture . Fenasulam is considered an obsolete carbamate herbicide used post-emergence for the control of difficult weeds .


Molecular Structure Analysis

The molecular formula of Fenasulam is C17H17ClN2O6S . The structure includes a carbamate ester, an ether, and an organochloride . The InChI identifier is InChI=1S/C17H17ClN2O6S/c1-11-9-12(18)3-8-15(11)26-10-16(21)19-13-4-6-14(7-5-13)27(23,24)20-17(22)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) .


Physical And Chemical Properties Analysis

Fenasulam has an average molecular mass of 412.845 g/mol . It belongs to the class of organic compounds known as benzenesulfonamides .

Future Directions

Carbamate pesticides, including Fenasulam, have been the subject of research due to their potential immunotoxicity . Future research directions may include further investigation into the effects of these compounds on the immune system and their potential role in the development of various diseases .

properties

IUPAC Name

methyl N-[4-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]phenyl]sulfonylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O6S/c1-11-9-12(18)3-8-15(11)26-10-16(21)19-13-4-6-14(7-5-13)27(23,24)20-17(22)25-2/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFDDUUFFHPNIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058183
Record name Fenasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenasulam

CAS RN

78357-48-9
Record name Fenasulam [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078357489
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fenasulam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENASULAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99SO9089L9
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
A Forouzesh, E Zand, S Soufizadeh… - Weed …, 2015 - Wiley Online Library
There are inaccuracies in the chemical families of the WSSA and HRAC herbicide classification systems which could limit their practical use in herbicide‐based weed management …
Number of citations: 56 onlinelibrary.wiley.com
M Lasram - researchgate.net
The immune system can be the target of many chemicals, with potentially severe adverse effects on the host’s health. In the literature, carbamate (CM) pesticides have been implicated …
Number of citations: 2 www.researchgate.net
MP González, HG Díaz, RM Ruiz… - Journal of chemical …, 2003 - ACS Publications
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in herbicides using computer-aided molecular design. Two series of compounds, one …
Number of citations: 99 pubs.acs.org
Z Chen - 2016 - publications.rwth-aachen.de
… These aniline herbicides (eg chloranocryl, cypromid, fenasulam and propanil) are principally grass killers but also control many broad-lead weeds, which have been important in good …
Number of citations: 3 publications.rwth-aachen.de
C Akre - Chemical Analysis of Non‐antimicrobial Veterinary …, 2016 - Wiley Online Library
Pesticides are used in veterinary medicine for the control of biting flies, which can affect production, and parasitic flies, which lay eggs under the skin of the animal. This chapter focuses …
Number of citations: 5 onlinelibrary.wiley.com
KS Boone - 2018 - search.proquest.com
With the multitude of new chemicals developed each year, understanding their potentially toxic effects on aquatic life is of current concern. The goal of this work is to provide a …
Number of citations: 1 search.proquest.com
MR Didgikar, SS Joshi - Industrial Catalytic Processes for Fine and …, 2016 - Elsevier
Carbamates are an important class of compounds having wide applications in pharmaceutical, polymer, and agriculture industry. A brief account of the history of carbamates, their …
Number of citations: 1 www.sciencedirect.com
MP González, LC Dias, AM Helguera… - Bioorganic & medicinal …, 2004 - Elsevier
A new application of TOPological Sub-structural MOlecular DEsign (TOPS-MODE) was carried out in anti-inflammatory compounds using computer-aided molecular design. Two series …
Number of citations: 39 www.sciencedirect.com
ACA Carboxylase - academia.edu
Fatty Acid and Lipid Page 1 N N N O NH2 O H2N N N N O NH2 N N H N O O NH2 N H O OH O H2N O N N O H2N N N H2N NH2 N N N H2N NH2 H N HN O O N H O NH2 S N O N H Cl …
Number of citations: 3 www.academia.edu
P Banjare, J Singh, PP Roy - International Journal of Quantitative …, 2020 - igi-global.com
The rodent acute toxicity is gaining much attention in the ecotoxicological assessment of chemicals. Among the available amide pesticides, the majority of compounds are lacking the …
Number of citations: 2 www.igi-global.com

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